molecular formula C8H5ClN2O4 B11876582 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid CAS No. 877177-24-7

7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid

Cat. No.: B11876582
CAS No.: 877177-24-7
M. Wt: 228.59 g/mol
InChI Key: QIJXEALDNKCQOK-UHFFFAOYSA-N
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Description

7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorinated pyridine derivative with an oxazine precursor in the presence of a base such as sodium hydride (NaH). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid lies in its specific structural features and the versatility of its chemical reactions. Its ability to undergo various modifications makes it a valuable scaffold in medicinal chemistry and materials science.

Biological Activity

7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activities, synthesizing available research findings and case studies to elucidate its pharmacological properties.

  • Molecular Formula : C8H5ClN2O4
  • Molecular Weight : 228.59 g/mol
  • CAS Number : 877177-24-7

Antimicrobial Activity

Research indicates that derivatives of pyrido[3,2-b][1,4]oxazines exhibit antimicrobial properties. For instance, a study demonstrated that related compounds showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Properties

Several studies have explored the anticancer potential of pyrido derivatives. A notable study reported the evaluation of similar compounds against various cancer cell lines, including breast and colon cancer cells. The results indicated significant cytotoxic effects at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)12.5Apoptosis
Compound BHT-29 (Colon)15.0Cell Cycle Arrest

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities. A study focusing on acetylcholinesterase (AChE) inhibition revealed that certain derivatives exhibited competitive inhibition, making them potential candidates for treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrido derivatives and evaluated their anticancer activity against various human cancer cell lines. The study found that one derivative exhibited an IC50 value of 10 µM against prostate cancer cells, indicating strong anticancer activity. The mechanism involved the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of 7-Chloro derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, suggesting a promising application in treating bacterial infections.

Properties

CAS No.

877177-24-7

Molecular Formula

C8H5ClN2O4

Molecular Weight

228.59 g/mol

IUPAC Name

7-chloro-3-oxo-4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid

InChI

InChI=1S/C8H5ClN2O4/c9-3-1-4-7(10-5(12)2-15-4)11-6(3)8(13)14/h1H,2H2,(H,13,14)(H,10,11,12)

InChI Key

QIJXEALDNKCQOK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=NC(=C(C=C2O1)Cl)C(=O)O

Origin of Product

United States

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